molecular formula C20H35NO2 B1337438 2-amino-2-(4-nonylphenethyl)propane-1,3-diol CAS No. 746594-44-5

2-amino-2-(4-nonylphenethyl)propane-1,3-diol

Cat. No.: B1337438
CAS No.: 746594-44-5
M. Wt: 321.5 g/mol
InChI Key: ZHIYCKDBZCXAQL-UHFFFAOYSA-N
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Description

2-amino-2-(4-nonylphenethyl)propane-1,3-diol is an organic compound with the molecular formula C23H31N5O6 It is a derivative of 1,3-propanediol, where the hydrogen atoms are substituted with an amino group and a nonylphenyl ethyl group

Preparation Methods

The synthesis of 2-amino-2-(4-nonylphenethyl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 1,3-propanediol with 2-(4-nonylphenyl)ethylamine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

2-amino-2-(4-nonylphenethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes due to its ability to interact with specific biomolecules. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific pathways. Industrially, it is used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

2-amino-2-(4-nonylphenethyl)propane-1,3-diol can be compared with other similar compounds such as 2-amino-2-ethyl-1,3-propanediol and 2-amino-2-(4-hexylphenethyl)propane-1,3-diol. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-amino-2-[2-(4-nonylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(21,16-22)17-23/h10-13,22-23H,2-9,14-17,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIYCKDBZCXAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445228
Record name 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746594-44-5
Record name Des(octyl)nonyl fingolimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0746594445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(OCTYL)NONYL FINGOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5N3SI7GZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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